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An In-Depth Technical Guide to (+/-)-5'-Chloro-5'-deoxy-ENBA (CAS: 103626-26-2): A Potent
and Selective Adenosine A1 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (+/-)-5'-Chloro-5'-deoxy-ENBA, a
significant research compound known for its high affinity and selectivity as an adenosine Al
receptor agonist. This document delves into its chemical identity, physicochemical properties,
synthesis, analytical characterization, and established biological applications, offering a
valuable resource for professionals in pharmacology and medicinal chemistry.

Introduction and Chemical Identity

(+/-)-5'-Chloro-5'-deoxy-ENBA, with the chemical name N-Bicyclo[2.2.1]hept-2-yl-5'-chloro-5'-
deoxyadenosine, is a synthetic adenosine derivative that has garnered considerable interest for
its potent and selective agonistic activity at the adenosine Al receptor (A1AR).[1] Its unique
structure, featuring a chlorination at the 5' position of the ribose moiety and a
bicyclo[2.2.1]heptyl group at the N6-position of the adenine base, contributes to its remarkable
receptor binding profile.
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CAS Number: 103626-26-2[1][2][3][4][5]
Molecular Formula: C17H22CINsO3[3][4][5]
Molecular Weight: 379.84 g/mol [1][3][4][5]

The strategic modifications from the endogenous ligand adenosine enhance its selectivity and
potency, making it an invaluable tool for investigating the physiological and pathophysiological
roles of the A1AR.

Physicochemical and Pharmacological Properties

Understanding the physicochemical properties of (+/-)-5'-Chloro-5'-deoxy-ENBA is crucial for
its application in experimental settings.

Table 1: Physicochemical and Pharmacological Data

Property Value Source(s)
CAS Number 103626-26-2 [11[21131[4][5]
Molecular Formula C17H22CINsO3 [31[41[5]
Molecular Weight 379.84 g/mol [11[31141[5]
Purity >98% (via HPLC) [1][5]
Solubility Soluble to 100 mM in DMSO (A1)

and ethanol
Storage Store at -20°C [11[4115]

o Ginding Affniy (Ki) Al: 0.51 nM, A2A: 1340 nM, Ao
eceptor Bindin Init |
P 9 Y A2B: 2740 nM, A3: 1290 nM

The high selectivity for the Al receptor over other adenosine receptor subtypes (A2A, A2B, and
A3) is a key feature of this compound, enabling targeted investigation of ALAR-mediated
pathways.[1][2][4][5]

Synthesis and Purification
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The synthesis of N6-substituted adenosine analogs like (+/-)-5'-Chloro-5'-deoxy-ENBA
typically involves a multi-step process starting from a suitable adenosine precursor. While a
specific, detailed protocol for this exact compound is not readily available in public literature,
the general synthetic strategy can be inferred from the synthesis of related compounds.

Conceptual Synthesis Workflow:

The synthesis generally proceeds through two key modifications of a protected adenosine
derivative:

o Chlorination of the 5'-hydroxyl group: This is a crucial step to introduce the chloro moiety.

e N6-alkylation: Introduction of the bicyclo[2.2.1]heptyl group at the N6 position of the adenine
ring.

Protected Adenosine =trorination 5'-Chloro-5'-deoxyadenosine InlermedialaM@6-Bicyclo[z.2.1]heply\-5'»Ch|0ro-5'»deoxyadenosing—V[Deprolec\iorD—VQ*—l-)»S‘-Chloro-S‘-deuxy»ENBlg

Click to download full resolution via product page

Caption: Conceptual workflow for the synthesis of (+/-)-5'-Chloro-5'-deoxy-ENBA.

Detailed Protocol (Generalized):

Step 1: Chlorination of the 5'-Hydroxyl Group

» Rationale: The 5'-hydroxyl group of a suitably protected adenosine derivative is selectively
chlorinated. Thionyl chloride or a similar chlorinating agent is often employed in an
appropriate solvent like pyridine or dichloromethane. The protection of other hydroxyl groups
(2' and 3') is essential to ensure regioselectivity.

e Procedure:

o Dissolve the protected adenosine in a dry, aprotic solvent under an inert atmosphere (e.g.,
argon or nitrogen).

o Cool the reaction mixture in an ice bath.
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o Add the chlorinating agent (e.g., thionyl chloride) dropwise.
o Monitor the reaction progress using Thin Layer Chromatography (TLC).

o Upon completion, quench the reaction and purify the product using column
chromatography.

Step 2: N6-Alkylation

o Rationale: The 6-position of the purine ring is activated, often by conversion to a 6-
chloropurine derivative, followed by nucleophilic substitution with the desired amine (in this
case, bicyclo[2.2.1]heptan-2-amine).

e Procedure:

[¢]

The 5'-chloro-adenosine intermediate is reacted with the bicyclo[2.2.1]heptan-2-amine in a
suitable solvent, often in the presence of a base to scavenge the liberated acid.

o

The reaction is typically heated to drive it to completion.

[e]

Progress is monitored by TLC.

o

The crude product is purified by column chromatography.
Step 3: Deprotection

o Rationale: Any protecting groups on the ribose hydroxyls are removed to yield the final
product. The choice of deprotection conditions depends on the nature of the protecting
groups used.

e Procedure:

[¢]

The protected product is dissolved in a suitable solvent.

[e]

The deprotection reagent (e.g., acid or fluoride source for silyl ethers) is added.

o

The reaction is monitored until completion.
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o The final product is purified, typically by recrystallization or HPLC.

Analytical Characterization

To ensure the identity, purity, and structural integrity of the synthesized (+/-)-5'-Chloro-5'-

deoxy-ENBA, a combination of analytical techniques is employed.

Table 2: Analytical Methods for Characterization

Technique Purpose Expected Observations
A single major peak indicating
) o ) high purity (=98%). Chiral
High-Performance Liquid Purity assessment and
o HPLC can be used for
Chromatography (HPLC) quantification.

enantiomeric separation.[6][7]

[8]

1H and 13C Nuclear Magnetic
Resonance (NMR)

Structural elucidation and

confirmation.

Characteristic peaks
corresponding to the protons

and carbons of the adenine,

Spectroscopy ribose, and bicycloheptyl
moieties.[9][10]
o A molecular ion peak
Determination of molecular ]
] ] ] corresponding to the
Mass Spectrometry (MS) weight and confirmation of

elemental composition.

calculated molecular weight of
C17H22CINsOs.

Identification of functional
Infrared (IR) Spectroscopy
groups.

Absorption bands
characteristic of N-H, O-H, C-
N, and C-CI bonds.

Biological Activity and Applications

(+/-)-5'-Chloro-5'-deoxy-ENBA's high affinity and selectivity for the ALAR make it a valuable

pharmacological tool.

Signaling Pathway:
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Activation of the A1AR by an agonist like (+/-)-5'-Chloro-5'-deoxy-ENBA typically leads to the
inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cCAMP) levels.
This is mediated through the Gai subunit of the G-protein coupled receptor.

Cell Membrane

G+/-)-5'-ChIoro-5'-deoxy-ENBA)

Binds to

Al Adenosine Receptor

Activates

Gi Protein

Adenylyl Cyclase

Converts

cAMP

Leads to

Cellular Response
(e.g., Neuronal inhibition,
Cardioprotection)

Click to download full resolution via product page
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Caption: Simplified A1AR signaling pathway upon agonist binding.
Established In Vivo Applications:

 Antinociception: This compound has been shown to reverse formalin-induced nocifensive
behavior in mice, indicating its potential as an analgesic.[1][2][4][5]

o Neuropathic Pain: Studies have demonstrated that (+/-)-5'-Chloro-5'-deoxy-ENBA can
alleviate neuropathic pain in mouse models, such as the Spared Nerve Injury (SNI) model,
by reducing thermal hyperalgesia and mechanical allodynia.[11] This effect is associated
with the modulation of glial and microglial activity.[11]

e Movement Disorders: In a mouse model of Parkinson's disease, it has been shown to reduce
the development of abnormal involuntary movements induced by L-DOPA.[2]

e Hypothermia: As an A1AR agonist, it can induce hypothermia in mice through both central
and peripheral mechanisms.[3]

Experimental Protocol: In Vivo Administration in Mice

The following is a generalized protocol based on published studies for administering (+/-)-5'-
Chloro-5'-deoxy-ENBA to mice for behavioral or physiological assessment.

Materials:

e (+/-)-5'-Chloro-5'-deoxy-ENBA

Vehicle (e.g., 0.5% DMSO in saline)

Sterile syringes and needles

Animal balance

Appropriate mouse strain for the study

Procedure:

e Dose Preparation:
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o Accurately weigh the required amount of (+/-)-5'-Chloro-5'-deoxy-ENBA.
o Dissolve it in a minimal amount of DMSO.

o Bring the solution to the final volume with sterile saline to achieve the desired
concentration (e.g., for a 0.5 mg/kg dose). The final DMSO concentration should be low
(e.g., 0.5%) to minimize vehicle effects.

o Vortex the solution to ensure it is fully dissolved and homogenous.

e Animal Handling and Dosing:
o Acclimatize the mice to the experimental conditions.
o Weigh each mouse to determine the precise injection volume.

o Administer the prepared solution via the desired route, for example, intraperitoneal (i.p.)
injection. A typical dose used in neuropathic pain studies is 0.5 mg/kg.[11]

o Behavioral/Physiological Assessment:

o Conduct the planned assessments at appropriate time points post-injection. For instance,
in neuropathic pain models, assessments for mechanical allodynia and thermal
hyperalgesia can be performed.[11]

o A control group receiving only the vehicle should always be included.

Conclusion

(+/-)-5'-Chloro-5'-deoxy-ENBA stands out as a potent and highly selective adenosine Al
receptor agonist. Its well-defined pharmacological profile makes it an indispensable tool for
researchers investigating the multifaceted roles of A1AR in the central nervous system and
peripheral tissues. This guide provides a foundational understanding of its properties,
synthesis, analysis, and application, empowering scientists to effectively utilize this compound
in their research endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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